molecular formula C14H19NO4 B15287182 5-(4-Methoxy-3-propoxyphenyl)-4-methyl-1,3-oxazolidin-2-one

5-(4-Methoxy-3-propoxyphenyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B15287182
M. Wt: 265.30 g/mol
InChI Key: LLOSTDPREMTPJR-UHFFFAOYSA-N
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Description

®-MESOPRAM is a chiral compound known for its potential applications in various scientific fields. It is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its effects on the central nervous system. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-MESOPRAM typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high enantioselectivity and yield.

Industrial Production Methods

Industrial production of ®-MESOPRAM may involve large-scale resolution techniques or continuous flow synthesis to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification methods ensures the consistent production of high-purity ®-MESOPRAM.

Chemical Reactions Analysis

Types of Reactions

®-MESOPRAM undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

®-MESOPRAM has been extensively studied for its applications in various scientific fields:

    Chemistry: Used as a model compound in stereoselective synthesis studies.

    Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Explored as a potential treatment for depression and anxiety disorders due to its SSRI properties.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of ®-MESOPRAM involves the inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. This action is mediated through its interaction with specific binding sites on the transporter protein, leading to altered neuronal activity and mood regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-Citalopram: Another SSRI with similar pharmacological properties but different stereochemistry.

    Fluoxetine: A widely used SSRI with a different chemical structure but similar mechanism of action.

    Sertraline: Another SSRI with distinct chemical properties and therapeutic applications.

Uniqueness

®-MESOPRAM’s unique stereochemistry distinguishes it from other SSRIs, potentially leading to different pharmacokinetic and pharmacodynamic profiles. Its selective action on serotonin reuptake makes it a valuable compound for studying the effects of stereochemistry on drug activity and efficacy.

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

5-(4-methoxy-3-propoxyphenyl)-4-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)13-9(2)15-14(16)19-13/h5-6,8-9,13H,4,7H2,1-3H3,(H,15,16)

InChI Key

LLOSTDPREMTPJR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1)C2C(NC(=O)O2)C)OC

Origin of Product

United States

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